[6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
Description
This compound belongs to the benzothiazine-derived methanone class, characterized by a 1,4-benzothiazin core with a 1,1-dioxide moiety, a 6-chloro substituent, and a 4-(4-methoxyphenyl) group. The 4-methoxyphenyl substituent likely contributes to electron-donating effects, influencing reactivity and binding interactions, while the 4-methylpiperidinyl group may modulate steric and lipophilic properties .
Properties
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-4-6-18(29-2)7-5-17)19-13-16(23)3-8-20(19)30(21,27)28/h3-8,13-15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLFPUPQYPTZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, with the CAS number 1251673-28-5, is a member of the benzothiazine derivatives. This class of compounds has garnered attention due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, focusing on its pharmacological effects and mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is C22H23ClN2O4S, with a molecular weight of 446.9 g/mol. The structure features a benzothiazine core with various substituents that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN2O4S |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 1251673-28-5 |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzothiazine derivatives. The compound has shown promising results against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with skin infections and gastrointestinal diseases.
Anticancer Properties
Research indicates that compounds similar to 6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.
The biological activities of 6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors in immune cells to modulate inflammatory responses.
- Oxidative Stress : The compound may induce oxidative stress in cancer cells leading to cell death.
Case Studies
A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using mouse models for both bacterial infection and tumor growth. The results showed a significant reduction in tumor size and bacterial load compared to control groups, highlighting its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Benzothiazin-Methanone Family
Key analogs and their distinguishing features:
| Compound Name | Substituents | Key Differences | Potential Applications |
|---|---|---|---|
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-butylphenyl, phenyl-methanone | Bulkier alkyl chain (butyl) increases lipophilicity; lacks heterocyclic amine | Material science, polymer additives |
| (4-Bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)methanone | 4-bromophenyl, 7-ethoxy, 3-methyl | Bromine enhances halogen bonding; ethoxy group improves metabolic stability | Anticancer research |
| 6-Chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 6-chloro, 4-methoxyphenyl, 4-methylpiperidinyl | Balanced electronic effects (Cl, OMe) and enhanced bioavailability | CNS-targeted therapeutics (hypothetical) |
Substituent Effects on Electronic and Pharmacokinetic Properties
- Chlorine’s electron-withdrawing nature may stabilize the benzothiazin ring .
- 4-Methoxyphenyl : The methoxy group donates electrons via resonance, enhancing solubility and possibly reducing oxidative degradation compared to unsubstituted phenyl groups .
- 4-Methylpiperidinyl: Introduces a basic nitrogen, improving water solubility at physiological pH.
Research Findings and Data Tables
Comparative Physicochemical Properties
Q & A
Q. How do the functional groups in this compound influence its chemical reactivity and biological interactions?
The compound’s reactivity is dictated by its 1,4-benzothiazine-1,1-dioxide core, 4-methoxyphenyl substituent, and 4-methylpiperidine moiety. The sulfone group in the benzothiazine ring is electron-withdrawing, enhancing electrophilic reactivity, while the 4-methoxy group on the phenyl ring contributes to π-π stacking in biological targets. The piperidine group may facilitate solubility and receptor binding via protonation. Spectroscopic characterization (e.g., ¹H/¹³C-NMR, FT-IR) and computational electrostatic potential mapping can validate these interactions .
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
Multi-step synthesis typically involves:
- Step 1: Chlorination of the benzothiazine precursor using POCl₃ or SOCl₂ under reflux.
- Step 2: Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions.
- Step 3: Methanone formation via coupling the benzothiazine intermediate with 4-methylpiperidine using EDCI/HOBt in DMF. Yield optimization (~70–85%) relies on solvent polarity (e.g., THF vs. DCM), catalyst loading (5–10 mol%), and temperature control (0–25°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?
SAR strategies include:
- Substituent variation: Replace the 4-methoxy group with electron-donating (e.g., -NH₂) or withdrawing (e.g., -CF₃) groups to assess binding affinity changes.
- Piperidine analogs: Test 3-methyl or azetidine derivatives to evaluate steric effects on target engagement.
- In vitro assays: Use enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) to quantify potency. Data from analogs in and suggest chloro and methoxy groups enhance stability and target selectivity .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Key factors to investigate:
- Purity: Confirm compound integrity via HPLC (retention time >95% peak area at 254 nm) and elemental analysis (C, H, N ±0.3% of theoretical).
- Assay conditions: Standardize buffer pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity).
- Target orthogonality: Validate selectivity using CRISPR-edited cell lines or competitive binding studies .
Q. What computational approaches are effective for predicting metabolic stability and off-target interactions?
- ADMET prediction: Use QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and plasma protein binding.
- Docking studies: Employ AutoDock Vina to simulate interactions with off-targets (e.g., hERG channels, GPCRs).
- MD simulations: Analyze ligand-receptor stability over 100-ns trajectories (e.g., GROMACS). Experimental validation via microsomal stability assays is critical .
Q. How can this compound’s mechanism of action be integrated into a broader theoretical framework (e.g., receptor signaling pathways)?
Hypothesize its role in:
- Kinase inhibition: Map binding to ATP pockets (e.g., JAK/STAT, PI3K) using crystallographic data from homologous compounds.
- Epigenetic modulation: Assess HDAC or DNMT inhibition via fluorogenic substrate assays. Cross-reference with pathway databases (KEGG, Reactome) and prior SAR studies in and to identify mechanistic overlaps .
Q. What strategies ensure reproducibility in synthesizing and characterizing derivatives?
- Documentation: Record reaction parameters (e.g., stirring rate, inert gas flow) and purification steps (TLC Rf values, column gradients).
- Batch consistency: Use fixed molar ratios (e.g., 1:1.2 substrate:catalyst) and pre-dried solvents.
- Multi-lab validation: Share protocols via platforms like Zenodo and cross-validate spectra (NMR, HRMS) with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
